N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of substituted benzaldehydes, thiourea, and other reagents in the presence of catalysts like silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-butyl-2-[6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-3-9-21-17(24)11-23-13-20-10-15(19(23)25)18-22-16(12-26-18)14-7-5-4-6-8-14/h4-8,10,12-13H,2-3,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMMQNDLBVEJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC=C(C1=O)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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